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Introduction
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor

targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-

associated protein p300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical

transcriptional co-activators implicated in the progression and therapeutic resistance of various

cancers, including hematological malignancies and solid tumors.[3][4] By selectively binding to

the bromodomains of p300 and CBP, Inobrodib displaces them from chromatin, thereby

modulating the expression of key oncogenic drivers such as MYC, IRF4, and the androgen

receptor (AR).[1][3] This technical guide provides a comprehensive overview of the

pharmacokinetics and pharmacodynamics of Inobrodib, summarizing key data from preclinical

and clinical studies.

Pharmacokinetics
Inobrodib has been demonstrated to be an orally active and bioavailable agent.[2][5][6]

Preclinical studies have shown that it exhibits rapid oral absorption, moderate clearance, and a

low volume of distribution.[6] Clinical data from a Phase I/IIa study in patients with

relapsed/refractory multiple myeloma have further characterized its pharmacokinetic profile in

humans.[1][2]
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Table 1: Clinical Pharmacokinetic Parameters of
Inobrodib Monotherapy

Parameter Value Population Reference

Mean Cmax 690 ng/mL
Relapsed/Refractory

Multiple Myeloma
[2]

Mean Tmax Not Specified
Relapsed/Refractory

Multiple Myeloma

Mean AUCinf Not Specified
Relapsed/Refractory

Multiple Myeloma

Mean Half-life (t1/2) 5.2 hours
Relapsed/Refractory

Multiple Myeloma
[2]

This data supports a twice-daily (BD) dosing schedule.[2]

Pharmacodynamics
The pharmacodynamic effects of Inobrodib are driven by its potent and selective inhibition of

the p300/CBP bromodomains. This leads to a downstream modulation of oncogenic

transcriptional programs.

Binding Affinity and Selectivity
Inobrodib binds to p300 and CBP with high affinity. It demonstrates significant selectivity for

the bromodomains of p300/CBP over other bromodomain-containing proteins, such as BRD4.

[7]

Table 2: In Vitro Binding Affinity and Cellular Potency of
Inobrodib
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Target Assay Type Value Reference

p300 Binding Affinity (Kd) 1.3 nM [7]

CBP Binding Affinity (Kd) 1.7 nM [7]

BRD4 Binding Affinity (Kd) 222 nM [7]

p300
In-Cell BRET Assay

(IC50)
19 nM [7]

BRD4
In-Cell BRET Assay

(IC50)
1060 nM [7]

Mechanism of Action and Cellular Effects
Inobrodib's primary mechanism of action involves the displacement of p300/CBP from

chromatin, particularly at super-enhancer regions that regulate the expression of key cancer-

driving genes.[3] This is distinct from other epigenetic modulators and does not lead to the

degradation of p300/CBP proteins.[3] This targeted action leads to the downregulation of

oncogenes like MYC and IRF4, which are crucial for the survival and proliferation of various

cancer cells, including those in multiple myeloma.[1][3] In preclinical models, Inobrodib has

been shown to induce cell cycle arrest.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

